beta-Lipotropin fragment 61-64

Description

The exact mass of the compound Tyrosyl-glycyl-glycyl-phenylalanyl is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

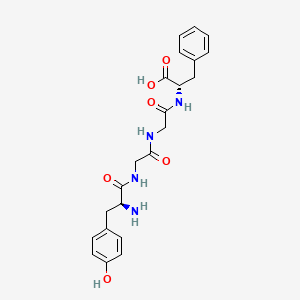

IUPAC Name |

(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O6/c23-17(10-15-6-8-16(27)9-7-15)21(30)25-12-19(28)24-13-20(29)26-18(22(31)32)11-14-4-2-1-3-5-14/h1-9,17-18,27H,10-13,23H2,(H,24,28)(H,25,30)(H,26,29)(H,31,32)/t17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNQVPIDAQTZOY-ROUUACIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975669 |

Source

|

| Record name | N-{2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxyethylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60254-82-2 |

Source

|

| Record name | Tyrosyl-glycyl-glycyl-phenylalanyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060254822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxyethylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Discovery and isolation of beta-Lipotropin fragment 61-64

Technical Guide: Elucidation and Isolation of the -Lipotropin Opioid Pharmacophore (Fragment 61-64)

Executive Summary

This technical guide details the discovery, isolation, and structural characterization of the

Historical Context: The Orphan Hormone and the Hidden Message

In the mid-1960s, C.H. Li and colleagues isolated

The paradigm shifted in 1975 when Hughes and Kosterlitz isolated enkephalins from the brain. Sequence analysis revealed that Met-enkephalin (Tyr-Gly-Gly-Phe-Met) was identical to residues 61-65 of

The Significance of Fragment 61-64

-

Minimal Pharmacophore: It contains the essential Tyrosine (interaction with the receptor anionic site) and the Phenylalanine (lipophilic interaction).

-

Metabolic Instability: The absence of the C-terminal Methionine (position 65) makes it highly susceptible to carboxypeptidases, explaining its transient existence in vivo.

-

Receptor Selectivity: It exhibits a bias toward

-opioid receptors but lacks the

Isolation of the Parent Molecule: -Lipotropin

To study fragment 61-64, one must first isolate the parent prohormone

Source Material and Extraction Chemistry

Objective: Solubilize pituitary peptides while inhibiting endogenous proteases that would prematurely cleave the 61-64 bond.

-

Tissue: Frozen sheep (ovine) or camel pituitaries.

-

Solvent: Acid-Acetone (Acetone: Water: HCl).

-

Why Acid? Low pH (approx 1.0-2.0) denatures proteases and solubilizes basic peptides like

-LPH (Isoelectric point -

Why Acetone? Precipitates high molecular weight proteins while keeping smaller peptide hormones in solution.

-

Chromatographic Purification Workflow

The isolation relies on salt fractionation followed by cation exchange chromatography.

Table 1: Purification Metrics for

| Step | Technique | Mechanism | Target Outcome |

| 1 | Acid-Acetone Extraction | Differential Solubility | Removal of bulk cellular debris/lipids. |

| 2 | NaCl Precipitation | Salting Out | Precipitation of crude peptide fraction (Fraction D). |

| 3 | CMC Chromatography | Cation Exchange | Separation based on charge (pI). |

| 4 | Sephadex G-50 | Size Exclusion | Removal of salt and smaller fragments (ACTH). |

Workflow Visualization

The following diagram illustrates the critical path from tissue to purified

Figure 1: Step-by-step isolation workflow for

Identification and Generation of Fragment 61-64

Once

The Sequence Context

The sequence of

Sequence Alignment: ...Lys-Lys-Tyr-Gly-Gly-Phe -Met-Thr-Ser-Glu...[1] (Residues 59-60 are Lys-Lys, a classic dibasic cleavage site for prohormone convertases).

Enzymatic Generation Protocol

To demonstrate the release of the active fragment from the inert precursor:

-

Substrate: Purified

-LPH ( -

Enzyme: Trypsin (cleaves at Lys/Arg).

-

Note: Trypsin cleavage at Lys60 releases the N-terminus of the opioid peptide. However, Trypsin also cleaves at Lys69.

-

Refinement: Use of brain supernatant containing specific endopeptidases is preferred for physiological simulation.

-

-

Conditions: 37°C, pH 7.4, Tris-HCl buffer.

-

Termination: Boiling or addition of TFA (Trifluoroacetic acid).

Processing Pathway Diagram

This diagram details how the 61-64 fragment is derived from the POMC precursor.

Figure 2: Biogenesis pathway showing the derivation of Fragment 61-64 from the POMC precursor via

Validation: Bioassay and Characterization

The isolation is only valid if the fragment demonstrates specific biological activity.

The Guinea Pig Ileum (GPI) Bioassay

This is the gold standard for detecting opioid activity (morphinomimetic effect).

-

Principle: Opioids inhibit the electrically induced contraction of the longitudinal muscle of the guinea pig ileum.

-

Protocol:

Mass Spectrometry Verification

Modern confirmation of the 61-64 fragment requires LC-MS/MS.

-

Target Mass:

-

Formula:

[6] -

Molecular Weight: 442.47 g/mol

-

Observed

: 443.5 m/z

-

References

-

Ling, N., & Guillemin, R. (1976). Morphinomimetic activity of synthetic fragments of beta-lipotropin and analogs.[7][8][9] Proceedings of the National Academy of Sciences, 73(9), 3308–3310.[7][8] [Link]

-

Lazarus, L. H., Ling, N., & Guillemin, R. (1976). beta-Lipotropin as a prohormone for the morphinomimetic peptides endorphins and enkephalins.[7] Proceedings of the National Academy of Sciences, 73(6), 2156–2159.[5][7][10] [Link][10]

-

Li, C. H., & Chung, D. (1976). Isolation and structure of an untriakontapeptide with opiate activity from camel pituitary glands. Proceedings of the National Academy of Sciences, 73(4), 1145–1148.[5] [Link]

-

Bradbury, A. F., Smyth, D. G., Snell, C. R., Birdsall, N. J., & Hulme, E. C. (1976). C fragment of lipotropin has a high affinity for brain opiate receptors. Nature, 260(5554), 793–795. [Link]

-

Hughes, J., Smith, T. W., Kosterlitz, H. W., Fothergill, L. A., Morgan, B. A., & Morris, H. R. (1975). Identification of two related pentapeptides from the brain with potent opiate agonist activity. Nature, 258(5536), 577–579. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. beta-Lipotropin as a prohormone for the morphinomimetic peptides endorphins and enkephalins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. pnas.org [pnas.org]

- 6. qyaobio.com [qyaobio.com]

- 7. β-Lipotropin (61-64) - LKT Labs [lktlabs.com]

- 8. Morphinomimetic activity of synthetic fragments of beta-lipotropin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. beta-Lipotropin as a prohormone for the morphinomimetic peptides endorphins and enkephalins - PubMed [pubmed.ncbi.nlm.nih.gov]

beta-Lipotropin fragment 61-64 signaling pathways

Technical Guide: -Lipotropin Fragment 61-64 (YGGF) Signaling Architectures

Executive Summary: The Minimal Pharmacophore

Tyr-Gly-Gly-Pheminimal opioid message sequenceWhile the full-length parent peptides contain C-terminal "address" domains that confer receptor selectivity (Mu, Delta, or Kappa) and metabolic stability, the 61-64 fragment functions as the core orthosteric binding motif . Its signaling is characterized by rapid kinetics, low receptor selectivity, and high susceptibility to enzymatic degradation, making it a critical reference point for structure-activity relationship (SAR) studies in opioid pharmacology.

Receptor Pharmacology & The "Message-Address" Concept

This fragment operates on the "Message-Address" principle of ligand-receptor interaction.

-

The Message (YGGF): Residues 61-64 bind to the receptor's transmembrane core, triggering the conformational change required for G-protein activation. The N-terminal Tyrosine is essential; removal of the hydroxyl group or the amine abolishes activity.

-

The Address (Missing): Lacking the C-terminal residues (e.g., Met/Leu in enkephalins), YGGF exhibits reduced affinity and rapid dissociation rates compared to pentapeptides.

Receptor Affinity Profile

| Receptor Subtype | Affinity ( | Functional Outcome |

| Mu-Opioid (MOR) | Moderate | Analgesia, Respiratory Depression (transient) |

| Delta-Opioid (DOR) | Low-Moderate | Modulation of hormone release |

| Kappa-Opioid (KOR) | Low | Weak dysphoric signaling |

Note: Native YGGF is non-selective. Synthetic modification (e.g., amidation or D-Ala substitution) is required to stabilize the active conformation for selective signaling.

Signaling Cascades: The Gi/o Transduction System

Upon binding,

Pathway A: Canonical cAMP Inhibition (G Dependent)

-

Ligand Binding: YGGF docks into the orthosteric pocket.

-

G-Protein Exchange: GDP is exchanged for GTP on the

subunit. -

Effector Inhibition:

-GTP binds to Adenylyl Cyclase (AC) types I, V, and VI. -

Second Messenger Drop: Intracellular cAMP levels plummet.

-

Kinase Downregulation: Protein Kinase A (PKA) activity decreases, reducing phosphorylation of transcription factors like CREB.

Pathway B: Ion Channel Modulation (G Dependent)

This pathway is responsible for the immediate "morphinomimetic" effects (neuronal hyperpolarization).

-

GIRK Activation: Free

subunits bind directly to G-protein-coupled Inwardly Rectifying Potassium channels (GIRK/Kir3). -

Hyperpolarization:

efflux increases, lowering the resting membrane potential. -

Calcium Blockade:

inhibits N-type and P/Q-type Voltage-Gated Calcium Channels (VGCCs), blocking neurotransmitter release.

Pathway C: MAPK/ERK Activation (Beta-Arrestin)

Unlike full agonists which may drive sustained phosphorylation, YGGF often triggers transient MAPK signaling due to rapid dissociation.

-

Mechanism: Receptor phosphorylation recruits

-arrestin, scaffolding the Raf-MEK-ERK cascade. -

Outcome: Gene transcription regulation (c-Fos, c-Jun).

Visualization: YGGF Signaling Architecture

Caption: Signal transduction pathways activated by

Experimental Protocols for Characterization

To validate the activity of

Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine the affinity (

-

Membrane Preparation:

-

Homogenize rat brain or CHO-MOR cells in 50 mM Tris-HCl (pH 7.4).

-

Centrifuge at 40,000 x g for 30 min; resuspend pellet.

-

-

Incubation:

-

Tracer: 0.5 nM

-DAMGO (Mu-selective) or -

Competitor: Serial dilutions of YGGF (

to -

Enzyme Inhibitors (CRITICAL): Add Bestatin (10

M) and Thiorphan (0.3

-

-

Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Protocol B: Functional Assay

Objective: Quantify the efficacy of G-protein activation (Agonist vs. Antagonist potential).

-

Setup: Use membranes as prepared above in assay buffer containing GDP (10-50

M) to suppress basal activity. -

Stimulation: Add YGGF (10

M) and -

Incubation: 30 min at 30°C. The non-hydrolyzable GTP analog binds to activated

subunits. -

Quantification: Filter and count.

-

Result Interpretation: An increase in binding indicates agonist activity. YGGF typically shows partial agonist efficacy compared to full-length

-endorphin.

-

Visualization: Experimental Workflow

Caption: Critical workflow for assessing YGGF binding affinity, emphasizing peptidase inhibition.

References

-

Ling, N., & Guillemin, R. (1976). Morphinomimetic activity of synthetic fragments of beta-lipotropin and analogs.[2][3][4] Proceedings of the National Academy of Sciences, 73(9), 3308–3310.[2] Link

-

Handa, B. K., et al. (1981). Analogues of beta-LPH 61-64 possessing selective agonist activity at mu-opiate receptors.[1] European Journal of Pharmacology, 70(4), 531–540.[1] Link

-

Chavkin, C., & Goldstein, A. (1981). Specific receptor for the opioid peptide dynorphin: structure-activity relationships. Proceedings of the National Academy of Sciences, 78(10), 6543–6547. Link

-

LKT Labor

-Lipotropin (61-64) Product Data. Link -

IUPHAR/BPS Guide to Pharmacology. Opioid Receptors. Link

An In-Depth Technical Guide to the In Vitro Bioactivity of Synthetic Tyr-Gly-Gly-Phe

This guide provides a comprehensive framework for characterizing the in vitro biological activity of the synthetic tetrapeptide Tyr-Gly-Gly-Phe (Y GGF). As the core recognition sequence for all endogenous opioid peptides, including enkephalins and endorphins, understanding the intrinsic activity of Y GGF is fundamental for neuropeptide research and opioid drug development.[1] We will proceed through a logical, multi-tiered experimental workflow, moving from initial receptor interaction to downstream cellular consequences. This document is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure robust and interpretable data.

Foundational Principles: Synthesis and Purity Assessment

Before any bioactivity can be reliably assessed, the integrity of the test article must be unequivocally established. The insights derived from highly sensitive bioassays are only as valid as the purity of the synthetic peptide being tested.

1.1. Peptide Synthesis

Synthetic Tyr-Gly-Gly-Phe is most efficiently produced using modern Solid-Phase Peptide Synthesis (SPPS).[2] This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support. This approach allows for the use of excess reagents to drive reactions to completion, facilitating a high-yield synthesis process.[2][3]

1.2. Purification and Quality Control

Rationale: Crude synthetic peptides contain deletion sequences, incompletely deprotected products, and residual chemical scavengers. These impurities can interfere with assays or exhibit their own bioactivity, confounding results. Therefore, high-performance liquid chromatography is a mandatory purification step.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: C18 stationary phase column (e.g., 5 µm particle size, 100 Å pore size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Elution: A linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) is used to elute the peptide.

-

Detection: UV absorbance is monitored at 220 nm (for the peptide backbone) and 280 nm (for the tyrosine side chain).

-

Fraction Collection: Fractions corresponding to the major peak are collected.

-

Purity Analysis: The collected fractions are pooled, and an aliquot is re-injected onto the column using the same gradient to confirm purity >95%.

-

Identity Confirmation: The molecular weight of the purified peptide is confirmed via Mass Spectrometry (e.g., ESI-MS).

Tier 1 Analysis: Receptor Binding Affinity

The first crucial step in characterizing bioactivity is to determine if Tyr-Gly-Gly-Phe binds to its putative targets, the opioid receptors. A competitive radioligand binding assay is the gold standard for quantifying this interaction.

Scientific Rationale: This assay measures the ability of the unlabeled test peptide (Tyr-Gly-Gly-Phe) to displace a high-affinity, radiolabeled ligand from the mu (μ), delta (δ), and kappa (κ) opioid receptors. The resulting data allow for the determination of the peptide's binding affinity (Ki), a fundamental measure of its interaction with the receptor.

Experimental Workflow: Radioligand Displacement Assay

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Mu-Opioid Receptor (MOR) Displacement Assay

-

Materials:

-

Cell membranes from a stable cell line expressing the human mu-opioid receptor (e.g., CHO-hMOR).

-

Radioligand: [³H]DAMGO (a high-affinity MOR agonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Naloxone (10 µM).

-

Test Compound: Tyr-Gly-Gly-Phe, serially diluted.

-

-

Procedure:

-

In a 96-well plate, combine cell membranes, [³H]DAMGO (at a final concentration near its Kd, e.g., 1-2 nM), and varying concentrations of Tyr-Gly-Gly-Phe.

-

For total binding wells, add assay buffer instead of the test peptide.

-

For non-specific binding wells, add 10 µM naloxone.

-

Incubate at 25°C for 60-90 minutes.

-

Rapidly harvest the plate contents onto glass fiber filters using a cell harvester, washing with ice-cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of Tyr-Gly-Gly-Phe.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of peptide that inhibits 50% of specific binding).

-

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Parameter | Description | Example Value |

| IC₅₀ | Concentration for 50% inhibition of radioligand binding | 500 nM |

| Ki | Inhibitory constant; a measure of binding affinity | 250 nM |

| Radioligand | [³H]DAMGO (for MOR) | Kd = 2 nM |

Tier 2 Analysis: G-Protein Activation

Binding to a receptor does not guarantee activation. The next critical step is to determine if Tyr-Gly-Gly-Phe is an agonist, antagonist, or inverse agonist. For Gi/o-coupled receptors like opioid receptors, the most direct measure of activation is the stimulation of GTP binding to the Gα subunit.[4][5]

Scientific Rationale: The [³⁵S]GTPγS binding assay is a functional assay that directly quantifies G-protein activation.[6] In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits.[6] The amount of incorporated radioactivity is directly proportional to the level of receptor activation by the agonist.[7][8]

Caption: Principle of the [³⁵S]GTPγS binding assay.

Protocol: [³⁵S]GTPγS Binding Assay

-

Materials:

-

CHO-hMOR cell membranes.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: To suppress basal binding (10-30 µM final concentration).[9]

-

Radioligand: [³⁵S]GTPγS (0.05-0.1 nM final concentration).

-

Positive Control: DAMGO (full MOR agonist).

-

Test Compound: Tyr-Gly-Gly-Phe, serially diluted.

-

-

Procedure:

-

Pre-incubate membranes with the test peptide (or control) in assay buffer containing GDP for 15 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantify bound radioactivity by liquid scintillation counting.

-

-

Data Analysis:

-

Plot the stimulated [³⁵S]GTPγS binding (as a percentage over basal) against the log concentration of the peptide.

-

Use non-linear regression to determine the potency (EC₅₀) and efficacy (Emax) of the peptide. Emax is typically expressed relative to the stimulation produced by a standard full agonist like DAMGO.

-

| Parameter | Description | Interpretation |

| EC₅₀ | Concentration for 50% of maximal response | Potency of the agonist |

| Emax | Maximum stimulation achieved | Efficacy (Full vs. Partial Agonist) |

| Basal | Binding in the absence of agonist | Level of constitutive receptor activity |

Tier 3 Analysis: Downstream Signaling Pathway

Following G-protein activation, the canonical signaling pathway for Gi-coupled opioid receptors is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][10][11]

Scientific Rationale: Measuring the inhibition of cAMP production provides a robust, cell-based functional readout of receptor activation.[12] To quantify inhibition, intracellular cAMP levels are first artificially elevated using an adenylyl cyclase activator like forskolin. An agonist for a Gi-coupled receptor will then cause a dose-dependent reduction in this stimulated cAMP level.[13] This assay confirms that the receptor is functionally coupled to its downstream effector in a cellular context.

Protocol: Forskolin-Stimulated cAMP Accumulation Assay

-

Materials:

-

Whole cells stably expressing the target opioid receptor (e.g., HEK293-hMOR).

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation).

-

Forskolin (FSK): Adenylyl cyclase activator.

-

Positive Control: DAMGO.

-

cAMP detection kit (e.g., HTRF, LANCE, or GloSensor™).[10][14][15]

-

-

Procedure:

-

Plate cells in a 96- or 384-well plate and grow to confluence.

-

Pre-treat cells with varying concentrations of Tyr-Gly-Gly-Phe (or controls) in stimulation buffer for 15-30 minutes.

-

Add FSK to stimulate cAMP production (a pre-determined concentration that gives a sub-maximal response, e.g., 5-10 µM).

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.

-

-

Data Analysis:

-

Plot the percentage inhibition of the FSK-stimulated cAMP response against the log concentration of the peptide.

-

Use non-linear regression to determine the IC₅₀ (potency for inhibition) and Emax (maximum inhibition).

-

Tier 4 Analysis: Integrated Cellular Response

A powerful method to assess the integrated physiological consequence of receptor activation in a live-cell format is to measure changes in membrane potential. The Gβγ subunits released upon opioid receptor activation can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.[16][17][18]

Scientific Rationale: This fluorescence-based assay provides a real-time, kinetic readout of receptor function that reflects the natural coupling of the receptor to its ion channel effector.[16] It is particularly useful in cell lines that endogenously express GIRK channels, such as AtT-20 cells.[17]

Protocol: Fluorescent Membrane Potential Assay

-

Materials:

-

AtT-20 cells stably expressing the mu-opioid receptor.

-

A fluorescent membrane potential-sensitive dye kit.

-

Assay Buffer (e.g., HBSS).

-

Positive Control: DAMGO.

-

Antagonist Control: Naloxone.

-

-

Procedure:

-

Load the cells with the fluorescent dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.[18]

-

Using a fluorescence plate reader (e.g., a FLIPR system), measure the baseline fluorescence.

-

Add varying concentrations of Tyr-Gly-Gly-Phe and monitor the change in fluorescence intensity over time. Agonist-induced hyperpolarization will cause a decrease in fluorescence.

-

To confirm the effect is receptor-mediated, pre-incubate a set of wells with naloxone before adding the agonist.

-

-

Data Analysis:

-

Calculate the maximum change in fluorescence for each concentration.

-

Plot the change in fluorescence against the log concentration of the peptide to determine the EC₅₀.

-

Ancillary Analysis: Enzymatic Stability

Peptides are susceptible to degradation by proteases and peptidases present in biological matrices, including cell culture media supplemented with serum.[19][20] Assessing the stability of Tyr-Gly-Gly-Phe in vitro is crucial for correctly interpreting bioactivity data, as a rapidly degraded peptide will show artificially low potency.

Protocol: In Vitro Degradation Assay

-

Incubation: Incubate a known concentration of Tyr-Gly-Gly-Phe in the relevant biological matrix (e.g., 10% Fetal Bovine Serum in DMEM, or a cell lysate) at 37°C.

-

Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Immediately stop enzymatic activity in the collected samples by adding an organic solvent (e.g., acetonitrile) or acid (e.g., TFA).

-

Analysis: Centrifuge the samples to pellet precipitated proteins. Analyze the supernatant using RP-HPLC or LC-MS to quantify the amount of intact Tyr-Gly-Gly-Phe remaining.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time to determine its half-life (t₁/₂) in the matrix.

Conclusion

References

-

Connor, M., Bagley, K., & Christie, M. (2014). Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye. Methods in Molecular Biology, 1173, 163-73. [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved February 11, 2026, from [Link]

-

Ingram, S. L., et al. (2012). A Continuous, Fluorescence-based Assay of µ-Opioid Receptor Activation in AtT-20 Cells. ASSAY and Drug Development Technologies. [Link]

-

Kameshita, I., et al. (2002). Generation of a Bioactive Neuropeptide in a Cell-Free System. Journal of Biological Chemistry. [Link]

-

Cattaneo, C., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 165(6), 1933-1946. [Link]

-

Bdioui, S., et al. (2019). Forskolin-free cAMP assay for Gi-coupled receptors. Scientific Reports. [Link]

-

Al-Hasani, R., et al. (2018). A Continuous, Fluorescence-based Assay of μ-Opioid Receptor Activation in AtT-20 Cells. Journal of Visualized Experiments. [Link]

-

Zhang, J. H., & Xie, X. (2012). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

-

Zhang, J. H., & Xie, X. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. [Link]

-

Wikipedia. (n.d.). β-Endorphin. Retrieved February 11, 2026, from [Link]

-

Shang, Y., et al. (2021). Molecular basis of opioid receptor signaling. Acta Pharmacologica Sinica, 42, 1-13. [Link]

-

Xu, J., et al. (2013). Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR). Methods in Molecular Biology, 988, 221-233. [Link]

-

Broadbear, J., et al. (2007). Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor. Assay and Drug Development Technologies, 5(3), 351-64. [Link]

-

Fitting, S., et al. (2009). GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. The Journal of Pharmacology and Experimental Therapeutics, 331(1), 226-234. [Link]

-

Karger Publishers. (1994). Design of Opioid Peptides for a Potential Delta-Receptor Affinity Label Function: Comparison with the Mu-Specific Tyr-D-Ala-Gly-(Me)Phe- Chloromethyl Ketone. Pharmacology. [Link]

-

Welch, M. A., et al. (2018). Synthesis and Opioid Activity of Tyr1–ψ[(Z)CF=CH]–Gly2 and Tyr1–ψ[(S)/(R)-CF3CH–NH]–Gly2 Leu-enkephalin Fluorinated Peptidomimetics. ACS Medicinal Chemistry Letters, 9(12), 1231-1236. [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved February 11, 2026, from [Link]

-

Foltz, M., et al. (2016). Current in vitro testing of bioactive peptides is not valuable. Trends in Food Science & Technology, 53, 38-49. [Link]

-

Bodanszky, M. (2001). Synthesis of Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. [Link]

-

Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life Sciences, 74(4), 489-508. [Link]

-

Jégot, G., et al. (2019). Strategies for the Identification of Bioactive Neuropeptides in Vertebrates. Frontiers in Neuroscience. [Link]

-

Fricker, L. D., et al. (2007). Production of bioactive peptides in an in vitro system. Analytical Biochemistry, 369(1), 69-76. [Link]

-

Horvat, S., et al. (1993). Synthesis and intramolecular reactions of Tyr-Gly and Tyr-Gly-Gly related 6-O-glucopyranose esters. International Journal of Peptide and Protein Research, 41(5), 434-42. [Link]

-

Rubakhin, S. S., & Sweedler, J. V. (2020). Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery. Analytical Methods. [Link]

-

Brun, E., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24, 1-22. [Link]

-

ResearchGate. (n.d.). The receptor-bound conformation of H-Tyr-Tic-(Phe-Phe)-OH-related δ- opioid antagonists contains all trans peptide bonds. Retrieved February 11, 2026, from [Link]

-

Hartrodt, B., et al. (1984). Studies on the enzymatic degradation of beta-casomorphins. Pharmazie, 39(12), 820-2. [Link]

-

Zhang, Y., et al. (2003). In Vitro and in Vivo Analyses of a Phe/Tyr Switch Controlling Product Specificity of Histone Lysine Methyltransferases. Journal of Biological Chemistry, 278(41), 40044-40048. [Link]

-

Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734. [Link]

-

Han, A., & Loria, J. P. (2010). The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. Biochemistry, 49(15), 3327-3336. [Link]

-

Zorko, M., & Langel, Ü. (2019). In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. Molecules, 24(10), 1989. [Link]

-

Chen, Z. R., et al. (1991). Mu receptor binding of some commonly used opioids and their metabolites. Life Sciences, 48(22), 2165-71. [Link]

-

DeQuach, J. A., et al. (2011). In Vitro Enzymatic Degradation of Tissue Grafts and Collagen Biomaterials by Matrix Metalloproteinases: Improving the Collagenase Assay. Tissue Engineering Part C: Methods, 17(8), 835-844. [Link]

-

National Center for Biotechnology Information. (n.d.). Gly-Phe-Tyr. PubChem Compound Database. Retrieved February 11, 2026, from [Link]

-

Gamerith, C., et al. (2017). A new continuous assay for quantitative assessment of enzymatic degradation of poly(ethylene terephthalate) (PET). Biotechnology Journal, 12(1). [Link]

-

Patterson, J., & Hubbell, J. A. (2010). Enhanced proteolytic degradation of molecularly engineered PEG hydrogels in response to MMP-1 and MMP-2. Biomaterials, 31(30), 7836-7845. [Link]

-

Ji, D., et al. (2019). Separation-Based Enzymomics Assay for the Discovery of Altered Peptide-Metabolizing Enzymatic Activities in Biosamples. Analytical Chemistry, 91(18), 11886-11894. [Link]

-

Thompson, G. N., & Halliday, D. (1992). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. The Journal of Nutrition, 122(3 Suppl), 741-747. [Link]

-

Conrath-Verrier, M., et al. (1985). Detection of the tripeptide Tyr-Gly-Gly, a putative enkephalin metabolite in brain, using a sensitive radioimmunoassay. FEBS Letters, 189(2), 325-8. [Link]

-

Yamashiro, K., et al. (2021). In Vitro Selection of Macrocyclic d/l-Hybrid Peptides against Human EGFR. Journal of the American Chemical Society, 143(15), 5644-5649. [Link]

-

Medicosis Perfectionalis. (2016, August 26). Metabolism of phenylalanine and tyrosine [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Protein absorption and metabolism. Phe, phenylalanine; Tyr, tyrosine. Retrieved February 11, 2026, from [Link]

Sources

- 1. β-Endorphin - Wikipedia [en.wikipedia.org]

- 2. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Molecular basis of opioid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Current in vitro testing of bioactive peptides is not valuable - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00082C [pubs.rsc.org]

Methodological & Application

Radioligand binding assays for beta-Lipotropin 61-64 receptors

Application Note: Radioligand Binding Assays for -Lipotropin 61-64 (Opioid Core) Receptors

Introduction & Scientific Scope

The peptide fragment

While often referred to in the context of peptide biosynthesis, the functional targets for

Crucial Distinction: The tetrapeptide 61-64 itself has varying affinity for these receptors compared to the full-length pentapeptides (Enkephalins). Therefore, this guide focuses on Competition Binding Assays , designed to determine the affinity (

Mechanism of Action & Signaling[2][3]

Opioid receptors couple primarily to

Key Signaling Events:

-

Inhibition of Adenylyl Cyclase: Reduced cAMP levels.

-

Modulation of Ion Channels: Activation of G-protein-gated inwardly rectifying potassium channels (GIRKs) causing hyperpolarization, and inhibition of voltage-gated calcium channels (VGCCs).

Visualization: Opioid Receptor Signaling Pathway

Figure 1: Canonical

Critical Experimental Variables

The "Sodium Effect" (Expert Insight)

Opioid receptors exhibit a phenomenon known as the Sodium Shift .

-

Mechanism: Sodium ions (

) bind to an allosteric site on the receptor (specifically involving Asp147 in the -

Impact: High

stabilizes the receptor in an inactive state, favoring antagonist binding and reducing agonist affinity. -

Protocol Implication:

-

To detect Agonist binding (

-LPH 61-64): Use a low sodium buffer (Tris-HCl + -

To detect Antagonist binding: Use a high sodium buffer (Tris-HCl +

).

-

Proteolytic Degradation

The Tyr-Gly bond in

-

Requirement: You must include a protease inhibitor cocktail in your assay buffer.[2] Bacitracin (50

g/mL) and Bestatin are essential to prevent the degradation of the test peptide during the 60-90 minute incubation.

Detailed Protocols

Phase 1: Membrane Preparation

Target Tissue: Rat whole brain (minus cerebellum for

-

Dissection: Rapidly dissect tissue on ice.

-

Homogenization: Homogenize in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4) using a Polytron.

-

Centrifugation 1: Spin at 45,000

for 20 minutes at 4°C. Discard supernatant. -

Wash (Critical): Resuspend pellet in fresh buffer and incubate at 37°C for 15 minutes.

-

Why? This step dissociates and removes endogenous opioids (endorphins) occupying the receptors.

-

-

Centrifugation 2: Spin again at 45,000

. Repeat wash if necessary. -

Storage: Resuspend final pellet in 50 mM Tris-HCl (pH 7.4) with 0.32M Sucrose. Store at -80°C.

Phase 2: Competition Binding Assay (Determining of -LPH 61-64)

This assay measures the ability of non-radioactive

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 5 mM

, 1 mM EGTA, 0.1% BSA, 50 -

Radioligand:

-DAMGO (for -

Test Compound:

-LPH 61-64 (Tyr-Gly-Gly-Phe). Prepare serial dilutions ( -

Non-Specific Binding (NSB) Control: 10

M Naloxone.

Workflow Diagram:

Figure 2: Step-by-step workflow for the competition radioligand binding assay.

Step-by-Step Procedure:

-

Pre-soak Filters: Soak GF/B glass fiber filters in 0.1% Polyethyleneimine (PEI) for 1 hour.

-

Why? PEI reduces the non-specific binding of the positively charged peptide radioligands to the glass filters.

-

-

Plate Setup: Use a 96-well polypropylene plate.

-

Total Binding (TB): Membrane + Radioligand + Buffer.[2]

-

Non-Specific Binding (NSB): Membrane + Radioligand + 10

M Naloxone. -

Experimental: Membrane + Radioligand +

-LPH 61-64 (varying concentrations).

-

-

Incubation: Add 200

L reaction volume. Incubate at 25°C for 60-90 minutes. -

Termination: Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer).

-

Wash: Wash filters

with 3 mL ice-cold 50 mM Tris-HCl. -

Counting: Add scintillation cocktail and count in a Liquid Scintillation Counter (LSC).

Data Analysis & Interpretation

Calculations

Convert CPM (Counts Per Minute) to DPM (Disintegrations Per Minute) if quench correction is available.

-

Specific Binding (SB):

. -

Determination: Plot % Specific Binding vs. Log[

-

Calculation (Cheng-Prusoff Equation):

- = Concentration of radioligand used.

- = Dissociation constant of the radioligand (determined from Saturation Binding).[3]

Expected Results Table

| Parameter | Expected Value Range | Notes |

| Specific Binding | > 80% of Total Binding | If < 50%, check filter soaking (PEI) or wash efficiency. |

| The tetrapeptide is generally weaker than the pentapeptide (Met-Enk). | ||

| Hill Slope | ~1.0 | Deviation from 1.0 suggests cooperativity or multiple binding sites. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Non-Specific Binding | Radioligand sticking to filters. | Ensure filters are soaked in 0.1% - 0.3% PEI. Use GF/C filters if GF/B clog. |

| Low Signal | Receptor degradation or low expression. | Add protease inhibitors (Bacitracin/PMSF). Ensure "Pre-wash" step in membrane prep was gentle. |

| Ligand Depletion | Receptor concentration too high. | Ensure <10% of total radioligand is bound. Dilute membrane protein (aim for 20-50 |

| No Displacement | Freshly prepare peptide stock. Do not freeze-thaw peptide dilutions. |

References

-

IUPHAR/BPS Guide to Pharmacology. Opioid Receptors. [Link] Authoritative source for receptor nomenclature and ligand affinities.

-

National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols. [Link] Verified protocols for Opioid Receptor binding assays.

-

Loh, H. H., et al. (1976). beta-Endorphin is a potent analgesic agent.[4] (Contextualizing the peptide sequence). [Link]

-

Pert, C. B., & Snyder, S. H. (1974). Opiate receptor binding of agonists and antagonists affected differentially by sodium. Molecular Pharmacology.[5] [Link] Foundational paper on the "Sodium Shift" effect.

Sources

- 1. Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

Application Notes & Protocols: In Vivo Models for Studying the Effects of β-Lipotropin Fragment 61-64

Prepared by: Gemini, Senior Application Scientist

Introduction

β-Lipotropin (β-LPH) is a pituitary-derived polypeptide that serves as a prohormone for several biologically active peptides, including the endorphins and enkephalins.[1][2][3] The fragment encompassing amino acids 61-64 of β-LPH (Tyr-Gly-Gly-Phe) is of particular interest as it represents the shortest sequence retaining morphinomimetic, or morphine-like, activity.[4][5] This tetrapeptide is also identical to the N-terminus of methionine-enkephalin (β-LPH 61-65), a key endogenous opioid peptide.[3][6] Given its structural heritage and intrinsic opioid-like properties, investigating the physiological effects of β-LPH(61-64) in vivo is critical for understanding its potential role as a neuromodulator and its therapeutic prospects, particularly in the context of pain modulation.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies on β-LPH(61-64). We move beyond simple procedural lists to explain the causal reasoning behind model selection, protocol design, and data interpretation, ensuring a foundation of scientific integrity and trustworthiness. The protocols detailed herein are designed as self-validating systems, incorporating essential controls to yield clear, interpretable results.

Part I: Strategic Experimental Design

The Rationale for In Vivo Assessment

The physiological actions of neuropeptides are governed by their interaction with specific receptors within complex, interconnected neural circuits.[7] While in vitro assays are invaluable for characterizing receptor binding and cellular responses, they cannot capture the integrated, organism-level outcomes of these interactions, such as behavioral changes. Therefore, in vivo models are indispensable for elucidating the true physiological function of β-LPH(61-64), particularly its potential analgesic effects, which are mediated by supraspinal and spinal pathways.

Overall Experimental Workflow

A successful in vivo investigation follows a logical progression from peptide administration to behavioral assessment and subsequent molecular analysis. This workflow ensures that observed physiological effects can be correlated with underlying cellular and molecular mechanisms.

Caption: High-level workflow for in vivo analysis of β-LPH(61-64).

Selecting the Appropriate Animal Models

The choice of animal model is dictated by the scientific question. Given the established morphinomimetic activity of β-LPH(61-64), models of nociception and inflammatory pain are the most logical starting points.[4] Rodents (mice and rats) are the standard species due to their well-characterized neuroanatomy and behavioral responses to painful stimuli.

A critical consideration is the blood-brain barrier (BBB), which prevents most peptides from reaching the central nervous system (CNS) after systemic administration. To directly probe the central effects of β-LPH(61-64), direct administration into the brain via intracerebroventricular (ICV) injection is the preferred method.[8][9] This technique bypasses the BBB, ensuring the peptide reaches its presumed targets within the CNS.

Table 1: Comparison of Recommended Pain Models

| Model | Pain Type Assessed | Primary Endpoint | Rationale for β-LPH(61-64) Studies |

|---|---|---|---|

| Hot Plate Test | Supraspinally-mediated thermal nociception[10] | Latency to paw lick or jump | A classic test for centrally-acting analgesics like opioids.[11] Ideal for initial screening of analgesic effects. |

| Tail-Flick Test | Spinally-mediated thermal nociception[12] | Latency to tail withdrawal from heat | Complements the Hot Plate test by focusing on spinal reflex pathways, allowing for differentiation of spinal vs. supraspinal action. |

| Formalin Test | Biphasic: Acute neurogenic pain & persistent inflammatory pain[13] | Time spent licking/biting the injected paw | Allows for dissection of effects on acute nociceptor activation (Phase 1) versus central sensitization and inflammation (Phase 2).[14] |

Part II: Core Methodologies and Protocols

Protocol 1: Peptide Preparation and Central Administration

A. Peptide Solubilization and Storage

-

Expertise: β-LPH(61-64) is a small peptide that requires careful handling to ensure stability and solubility. The use of sterile, pyrogen-free solutions is paramount for in vivo work.

-

Protocol:

-

Obtain high-purity (≥95%) synthetic β-LPH(61-64).[1]

-

Aseptically reconstitute the lyophilized peptide in sterile, pyrogen-free 0.9% saline to a stock concentration of 1 mg/mL.

-

Gently vortex to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.

-

Prepare working dilutions from the stock solution using sterile saline immediately before injection.

-

Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent freeze-thaw cycles.

-

B. Intracerebroventricular (ICV) Injection in Mice

-

Trustworthiness: This protocol is a self-validating system. The accuracy of the injection can be confirmed post-mortem by injecting a small volume of a dye like Trypan Blue in a subset of animals and visually inspecting the ventricles after brain removal.[9]

-

Protocol:

-

Anesthetize the mouse using a suitable inhalant anesthetic (e.g., isoflurane) until the pedal withdrawal reflex is absent.[15]

-

Apply eye lubricant to prevent corneal drying. Place the mouse in a stereotaxic frame.

-

Make a midline sagittal incision on the scalp to expose the skull.

-

Identify the bregma, the junction of the sagittal and coronal sutures.

-

Using a sterile Hamilton syringe with a 28-gauge needle, target the lateral ventricle. Typical coordinates for an adult mouse relative to bregma are: Anterior-Posterior (AP): -0.3 mm; Medial-Lateral (ML): ±1.0 mm; Dorsal-Ventral (DV): -3.0 mm from the skull surface.[8]

-

Slowly inject the desired volume (typically 1-5 µL) of the peptide solution or vehicle over 1-2 minutes.

-

Leave the needle in place for an additional 1-2 minutes to prevent backflow upon withdrawal.[9]

-

Slowly withdraw the needle and suture the scalp incision.

-

Provide post-operative care, including analgesia and monitoring, until the animal fully recovers on a warming pad.

-

Protocol 2: Assessment of Acute Nociceptive Pain

A. Hot Plate Test

-

Expertise: This test measures a complex behavioral response that is integrated at the supraspinal level, making it sensitive to opioid analgesics that act in the brain.[11] A cut-off time is essential to prevent tissue damage.

-

Protocol:

-

Set the hot plate apparatus to a constant temperature (e.g., 55 ± 0.5°C).[16]

-

Habituate the mice to the testing room for at least 30 minutes before the experiment.

-

Gently place the mouse onto the heated surface within a transparent cylindrical restrainer.

-

Immediately start a timer.

-

Observe the mouse for nocifensive behaviors, specifically hind paw licking or jumping.

-

Stop the timer at the first clear sign of either behavior and record the latency.

-

Immediately remove the mouse from the hot plate.

-

Impose a cut-off time (e.g., 30-45 seconds) to prevent tissue injury. If the mouse does not respond by the cut-off time, remove it and assign the cut-off value as its latency.[16]

-

Testing is typically performed at a predetermined time point after ICV injection (e.g., 15-30 minutes).

-

B. Tail-Flick Test

-

Expertise: The tail-flick is a spinal reflex that can be modulated by descending inhibitory pathways from the brainstem, which are activated by opioids.[12] This provides a complementary measure to the hot plate test.

-

Protocol:

-

Habituate mice to the testing procedure by placing them in the restraint tubes for several minutes on days prior to testing.[17]

-

On the test day, place the mouse in a restraining tube, allowing its tail to extend freely.

-

Position the tail over the apparatus's radiant heat source, typically focused on the distal third of the tail.[18]

-

Activate the heat source, which simultaneously starts a timer.

-

The apparatus will automatically detect the tail flick and stop the timer, recording the latency.

-

A cut-off time (e.g., 10-12 seconds) must be set to prevent skin damage.[18]

-

Perform 2-3 baseline measurements before ICV injection and then test again at the predetermined peak effect time.

-

Protocol 3: Assessment of Inflammatory Pain (Formalin Test)

-

Expertise: The formalin test is uniquely valuable as it creates a biphasic response. Phase 1 (0-5 min) is driven by direct chemical stimulation of nociceptors. Phase 2 (15-40 min) involves an inflammatory response and central sensitization, a key mechanism in chronic pain states.[13][19] Analyzing both phases allows for a more nuanced understanding of the peptide's mechanism.

-

Protocol:

-

Allow mice to acclimate within individual transparent observation chambers for at least 30 minutes.

-

Administer β-LPH(61-64) or vehicle via ICV injection at the appropriate pre-treatment time.

-

Prepare a low-concentration formalin solution (e.g., 2.5% in saline).[19]

-

Gently restrain the mouse and inject 20 µL of the formalin solution subcutaneously into the plantar surface of one hind paw.

-

Immediately return the mouse to its observation chamber.

-

Record the cumulative time the animal spends licking, biting, or flinching the injected paw.

-

Scoring is typically done in 5-minute blocks for a total of 45-60 minutes.[20]

-

Analyze the data by summing the time spent in nocifensive behaviors during Phase 1 (e.g., 0-5 minutes) and Phase 2 (e.g., 15-40 minutes) separately.

-

Part III: Downstream Mechanistic Analysis

Observing a behavioral change is the first step. To understand how β-LPH(61-64) exerts its effects, it is crucial to examine molecular changes in the CNS.

Caption: Workflow for post-mortem tissue analysis.

Protocol 4: Immunohistochemistry (IHC) for Neuronal Activation

-

Expertise: The protein c-Fos is an immediate-early gene product whose expression is rapidly induced in neurons following strong synaptic stimulation.[21] Mapping c-Fos expression allows for the identification of specific brain regions and neuronal populations activated by the administration of β-LPH(61-64) during a pain test.

-

Protocol:

-

At a time point corresponding to peak behavioral effect (e.g., 90-120 minutes after stimulus), deeply anesthetize the mice.

-

Perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) for fixation.[22]

-

Dissect the brain and post-fix overnight in 4% PFA at 4°C.

-

Cryoprotect the brain by incubating in a 30% sucrose solution until it sinks.

-

Freeze the brain and cut coronal sections (e.g., 30-40 µm) on a cryostat.

-

Staining: a. Wash sections in PBS. b. Perform antigen retrieval if necessary. c. Block non-specific binding with a serum-based blocking solution (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100) for 1-2 hours.[23] d. Incubate overnight at 4°C with a primary antibody against c-Fos diluted in blocking buffer. e. Wash sections extensively in PBS. f. Incubate with a fluorophore-conjugated secondary antibody (e.g., Donkey anti-Rabbit Alexa Fluor 488) for 2 hours at room temperature.[21] g. Wash, mount onto slides, and coverslip with a DAPI-containing mounting medium.

-

Image sections using a fluorescence or confocal microscope and quantify c-Fos-positive cells in regions of interest (e.g., periaqueductal gray, thalamus, anterior cingulate cortex).

-

Protocol 5: Western Blot for Signaling Pathway Analysis

-

Expertise: Western blotting allows for the quantification of specific proteins and their post-translational modifications, such as phosphorylation, which is a key event in signal transduction.[24] For an opioid-like peptide, examining the phosphorylation status of kinases like ERK (Extracellular signal-regulated kinase) or transcription factors like CREB (cAMP response element-binding protein) can provide direct evidence of receptor engagement and downstream signaling.

-

Protocol:

-

At an earlier time point (e.g., 10-15 minutes post-injection) to capture peak signaling events, euthanize mice and rapidly dissect brain regions of interest.

-

Immediately homogenize the tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[25]

-

Centrifuge the lysate at high speed to pellet debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by size using SDS-PAGE.[26]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated protein (e.g., anti-phospho-ERK) or a total protein control (e.g., anti-ERK).

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Wash again and apply an ECL substrate to the membrane.

-

Detect the chemiluminescent signal using a digital imager and quantify band density. Normalize phosphorylated protein levels to total protein levels.[25]

-

Part IV: Data Interpretation and Validation

Quantitative Data Summary

Effective data presentation is key to clear communication. Summarize key quantitative findings in a structured table.

Table 2: Example Data Summary for a Hypothetical Study

| Treatment Group | Dose (nmol, ICV) | Hot Plate Latency (s) | Tail-Flick Latency (s) | Formalin Licking Time (s, Phase 2) |

|---|---|---|---|---|

| Vehicle (Saline) | n/a | 12.5 ± 1.8 | 3.1 ± 0.4 | 155.2 ± 15.6 |

| β-LPH(61-64) | 1 | 15.1 ± 2.1 | 3.8 ± 0.5 | 130.5 ± 12.1 |

| β-LPH(61-64) | 5 | 24.8 ± 3.5* | 6.2 ± 0.9* | 85.7 ± 9.8* |

| Morphine | 10 | 28.5 ± 2.9* | 7.5 ± 1.1* | 40.1 ± 7.2* |

| β-LPH(61-64) + Naloxone | 5 + 5mg/kg | 13.2 ± 1.9 | 3.4 ± 0.6 | 148.9 ± 14.3 |

| Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle. |

Ensuring Trustworthiness: The Critical Role of Controls

Every protocol described is a self-validating system only when the proper controls are included:

-

Vehicle Control: This is the most crucial control. Animals are injected with the same volume of the vehicle (e.g., sterile saline) used to dissolve the peptide. This accounts for any effects of the injection procedure itself.

-

Positive Control: Using a well-characterized compound like morphine validates that the pain models are performing as expected and provides a benchmark against which the potency of β-LPH(61-64) can be compared.

-

Antagonist Control: To confirm that the observed analgesic effects are mediated specifically through opioid receptors, a cohort of animals should be pre-treated with a non-selective opioid antagonist like naloxone before receiving β-LPH(61-64). The reversal of the analgesic effect by naloxone provides strong evidence for an opioid-specific mechanism.

Visualizing the Mechanism: Signaling Pathway

Based on its morphinomimetic properties, β-LPH(61-64) is hypothesized to act via G-protein coupled opioid receptors (GPCRs), such as the mu-opioid receptor. Engagement of this receptor would trigger intracellular signaling cascades known to modulate neuronal excitability and neurotransmitter release.

Caption: Hypothesized signaling pathway for β-LPH(61-64).

Conclusion

The study of β-Lipotropin fragment 61-64 in vivo offers a compelling avenue for exploring endogenous pain control mechanisms. By employing a strategic combination of central administration via ICV injection and validated behavioral models of nociceptive and inflammatory pain, researchers can robustly characterize its physiological effects. The subsequent application of molecular techniques like immunohistochemistry and Western blotting provides the mechanistic depth required to link behavior to specific neuronal circuits and signaling pathways. This integrated approach, grounded in sound experimental design and validated protocols, is essential for unlocking the therapeutic potential of this intriguing endogenous neuropeptide.

References

- LKT Labs. β-Lipotropin (61-64).

- Bannwarth, B., et al.

- Ren, K., & Dubner, R. Inflammatory Models of Pain and Hyperalgesia. ILAR Journal, Oxford Academic.

- Aligning Science Across Parkinson's. Brain processing, slicing and immunohistochemistry protocol.

- Hello Bio. Immunohistochemistry (IHC) protocol.

- Cre

- Wikipedia. Tail flick test.

- Wikipedia.

- Bio-protocol. Immunohistochemistry (IHC) in mouse brain tissue.

- Aragen Life Sciences. Animal Models for Pain Research.

- Greentech Bioscience.

- JoVE.

- LKT Laboratories, Inc. β-Lipotropin (61-64) - Amazon S3.

- Protocols.io. Western Blotting for Neuronal Proteins.

- Protocols.io. Immunohistochemistry (IHC) Staining Mouse Brain Sections.

- Benchchem. Application Notes and Protocols for Intracerebroventricular Injection of Galanin (1-16) in Mice.

- Glascock, J. J., et al. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice. JoVE.

- Riebe, C. J., et al. Free-Hand Intracerebroventricular Injections in Mice. JoVE.

- Taylor & Francis Online. Tail flick test – Knowledge and References.

- PANAChE Database - NIH. Mouse Formalin Test of Hyperalgesia.

- Protocols.io. Tail Flick V.1.

- Maze Engineers - Conduct Science.

- IMPC. Tail Flick TCP_TFL_001.

- Conduct Science. Tail Flick Test.

- JoVE on YouTube. Intracerebroventricular (ICV) & Intravenous (IV) Injection: Mice l Protocol Preview.

- Protocols.io. Rodent intracerebroventricular AAV injections.

- Scribd.

- Panlab.

- Taylor & Francis Online.

- ResearchGate. (PDF) Western Blotting for Neuronal Proteins v1.

- Hunskaar, S., & Hole, K.

- Abcam. Western blot protocol.

- Barrot, M. Formalin Murine Model of Pain. PMC - PubMed Central - NIH.

- Charles River Laboratories. Formalin-Induced Nociceptive Pain Model.

- Ling, N., & Guillemin, R. Morphinomimetic activity of synthetic fragments of beta-lipotropin and analogs. PMC - NIH.

- Wheeler-Aceto, H., & Cowan, A.

- Boster Bio. Western Blot Protocol: Step-by-Step Guide.

- Springer Nature Experiments. Western Blot Protocols and Methods.

- Ye, F., et al. New techniques, applications and perspectives in neuropeptide research. PMC.

- Lazarus, L. H., et al. beta-Lipotropin as a prohormone for the morphinomimetic peptides endorphins and enkephalins. PMC - NIH.

- Lazarus, L. H., et al. beta-Lipotropin as a prohormone for the morphinomimetic peptides endorphins and enkephalins. PubMed.

- Ling, N., & Guillemin, R. Morphinomimetic activity of synthetic fragments of beta-lipotropin and analogs. PNAS.

Sources

- 1. β-Lipotropin (61-64) - LKT Labs [lktlabs.com]

- 2. s3.amazonaws.com [s3.amazonaws.com]

- 3. beta-Lipotropin as a prohormone for the morphinomimetic peptides endorphins and enkephalins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morphinomimetic activity of synthetic fragments of beta-lipotropin and analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. beta-Lipotropin as a prohormone for the morphinomimetic peptides endorphins and enkephalins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New techniques, applications and perspectives in neuropeptide research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hot plate test - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Tail flick test - Wikipedia [en.wikipedia.org]

- 13. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. criver.com [criver.com]

- 15. Free-Hand Intracerebroventricular Injections in Mice [jove.com]

- 16. maze.conductscience.com [maze.conductscience.com]

- 17. protocols.io [protocols.io]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]

- 21. Video: Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons [jove.com]

- 22. Immunohistochemistry (IHC) in mouse brain tissue [bio-protocol.org]

- 23. Immunohistochemistry (IHC) protocol [hellobio.com]

- 24. Western blot protocol | Abcam [abcam.com]

- 25. researchgate.net [researchgate.net]

- 26. bosterbio.com [bosterbio.com]

Application Note & Protocols: Elucidating the Cellular Activity of β-Lipotropin Fragment 61-64

Abstract

β-Lipotropin (β-LPH) is a pituitary peptide hormone derived from the precursor molecule pro-opiomelanocortin (POMC), which also gives rise to other critical hormones like Adrenocorticotropic hormone (ACTH) and β-endorphin.[1][2][3] The fragment encompassing amino acids 61-64 of β-LPH (Tyr-Gly-Gly-Phe) is of significant interest as it constitutes the N-terminal sequence of Met-enkephalin (β-LPH 61-65) and is the shortest fragment of β-LPH reported to retain morphinomimetic activity.[4][5][6] Early studies also suggest its involvement in melanocyte activation, lipolysis, and steroidogenesis.[4][7] However, the precise cellular receptors and signaling pathways it modulates remain to be fully characterized. This guide provides a strategic framework and detailed protocols for utilizing cell-based functional assays to dissect the bioactivity of β-LPH(61-64), empowering researchers to determine its receptor targets and mechanism of action. We focus on assays for G-protein coupled receptor (GPCR) activation, the most probable targets for this peptide, by measuring key second messengers: cyclic adenosine monophosphate (cAMP) and intracellular calcium (Ca2+).

Introduction: The Scientific Rationale

The biological activity of a novel or uncharacterized peptide like β-LPH(61-64) is fundamentally defined by its interaction with cellular receptors. Given its structural relationship to endogenous opioids (enkephalins, endorphins) and its origin from the same precursor as melanocortins (ACTH, MSH), the most plausible targets are members of the opioid and melanocortin receptor families.[2][8] Both of these receptor families belong to the GPCR superfamily, which transduce extracellular signals into intracellular responses via heterotrimeric G proteins.

The choice of assay is therefore dictated by the downstream signaling pathways these receptors are known to activate:

-

Melanocortin Receptors (MC1R-MC5R): These receptors primarily couple to the Gαs protein subunit.[9][10] Ligand binding stimulates adenylyl cyclase (AC), leading to an increase in intracellular cAMP levels.

-

Opioid Receptors (μ, δ, κ): These receptors classically couple to the Gαi/o protein subunit.[11] Ligand binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This inhibition is most effectively measured as a reduction in forskolin-stimulated cAMP levels.

Some GPCRs can also couple to the Gαq protein subunit, which activates phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and a subsequent release of calcium from intracellular stores.[12][13] Therefore, a comprehensive screening approach must interrogate each of these principal signaling pathways.

This document outlines a logical, two-pronged assay strategy to screen for β-LPH(61-64) activity and begin to pinpoint its receptor specificity.

Overall Experimental Workflow

A systematic approach is essential for unambiguous characterization. The workflow begins with the selection of appropriate cellular models, followed by functional screening using assays for distinct signaling pathways, and concludes with rigorous data analysis to determine the peptide's potency and efficacy.

Caption: Gαs and Gαi signaling pathways converge on adenylyl cyclase.

Step-by-Step Methodology

Objective: To quantify changes in intracellular cAMP levels in response to β-LPH(61-64).

-

Cell Plating:

-

Seed receptor-expressing cells (and parental control cells) into a white, solid-bottom 96- or 384-well plate at a pre-determined optimal density.

-

Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

-

Scientist's Note: A confluent monolayer is key. Over- or under-confluency will introduce variability. A cell titration experiment should be performed initially to determine the optimal seeding density for your specific cell line and plate format.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of β-LPH(61-64) in sterile water or DMSO.

-

Perform a serial dilution in appropriate assay buffer (e.g., HBSS with 10 mM HEPES) to create a dose-response curve (e.g., 10 µM down to 10 pM).

-

Prepare solutions of a known agonist for each cell line (e.g., α-MSH for MC4R cells, DAMGO for OPRM1 cells) as a positive control.

-

-

Assay Procedure:

-

Gently remove growth medium from the cell plate.

-

For Gαs screening: Add 20 µL of assay buffer to each well.

-

For Gαi screening: Add 20 µL of assay buffer containing 3-5 µM forskolin. Rationale: Forskolin directly activates adenylyl cyclase, elevating cAMP levels. A Gαi-coupled agonist will inhibit this forskolin-induced cAMP production, providing a robust and measurable signal window.

-

Add 20 µL of the serially diluted β-LPH(61-64), controls, or vehicle to the appropriate wells.

-

Incubate the plate at room temperature or 37°C for 30 minutes.

-

-

cAMP Detection (Example using Promega cAMP-Glo™):

-

Add 40 µL of cAMP-Glo™ Lysis Buffer and incubate for 15 minutes at room temperature to lyse cells and release cAMP.

-

Add 80 µL of Kinase-Glo® Reagent to terminate the PKA reaction and detect the remaining ATP via a luciferase reaction. Incubate for 10 minutes.

-

Measure luminescence using a plate reader. The light signal is inversely proportional to the cAMP concentration.

-

Data Analysis

-

Convert luminescence readings to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the log of the peptide concentration.

-

For Gαs agonism, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect).

-

For Gαi agonism, fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC₅₀ (concentration for 50% inhibition of the forskolin response).

Protocol 2: Intracellular Calcium Mobilization Assay

This assay is designed to detect receptor activation via the Gαq pathway. It utilizes a calcium-sensitive fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to free cytosolic Ca²⁺. [14][15]

Signaling Principle

Sources

- 1. beta-Lipotropin - MeSH - NCBI [ncbi.nlm.nih.gov]

- 2. Lipotropin - Wikipedia [en.wikipedia.org]

- 3. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]

- 4. β-Lipotropin (61-64) - LKT Labs [lktlabs.com]

- 5. pnas.org [pnas.org]

- 6. Morphinomimetic activity of synthetic fragments of beta-lipotropin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. innoprot.com [innoprot.com]

- 10. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 12. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout | MDPI [mdpi.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

Troubleshooting & Optimization

Optimizing dosage for in vivo studies of beta-Lipotropin 61-64

Technical Support Center: Optimizing Dosage for In Vivo Studies of -Lipotropin 61-64

Current Status: Operational | Topic: -LPH 61-64 (Tyr-Gly-Gly-Phe) | Version: 2.4

Welcome to the Technical Support Hub

You are accessing the specialized support interface for

This guide replaces standard literature reviews with a functional troubleshooting and optimization system .

Part 1: The Knowledge Base (Critical Pharmacodynamics)

Before calculating dosage, you must understand the "Instability Trap." Most experimental failures with

The Mechanism of Failure

Aminopeptidase N (APN)Neutral Endopeptidase (NEP)-

Half-life (

): < 2 minutes in plasma without protection. -

Primary Cleavage Site: The Tyr-Gly bond. Once this N-terminal Tyrosine is cleaved, opioid activity is lost completely.

Visualizing the Degradation Pathway

Use the diagram below to understand where your molecule is being destroyed.

Figure 1: Metabolic fate of

Part 2: Dosage Optimization Protocols

WARNING:

Protocol A: Central Administration (ICV/i.t.) - Recommended

Direct delivery to the CNS bypasses the BBB and reduces peripheral enzymatic exposure.

| Parameter | Mouse (25g) | Rat (250g) | Notes |

| Dosage Range | 20 - 100 µg | 50 - 200 µg | Per animal, bolus injection. |

| Volume | 2 - 5 µL | 5 - 10 µL | Keep volume low to prevent intracranial pressure spikes. |

| Vehicle | aCSF or Saline | aCSF or Saline | Artificial Cerebrospinal Fluid (aCSF) is preferred. |

| Co-Factors | Bestatin (10 µg) | Bestatin (50 µg) | CRITICAL: Co-inject APN inhibitor to extend half-life. |

Protocol B: Systemic Administration (IV/IP) - High Risk

Only use if studying peripheral opioid receptors or if the peptide is chemically modified (e.g., pegylated or encapsulated).

| Parameter | Mouse (25g) | Rat (250g) | Notes |

| Dosage Range | 10 - 50 mg/kg | 10 - 50 mg/kg | Massive doses required to overcome degradation. |

| Frequency | Every 15-30 mins | Every 15-30 mins | Due to rapid clearance. |

| Vehicle | Saline (0.9%) | Saline (0.9%) | Ensure pH is 7.4. |

| Requirement | Enzyme Inhibition | Enzyme Inhibition | Pre-treat with Bestatin (IV) 10 mins prior. |

Part 3: Troubleshooting & FAQs

Category: Efficacy Issues

Q: I injected 50 µg ICV, but the analgesic effect disappeared after 5 minutes. Is the peptide bad?

A: The peptide is likely functional, but it is being metabolized.

Diagnosis:

-LPH 61-64 is an unprotected tetrapeptide. Endogenous brain aminopeptidases degrade it within minutes.Solution: You must co-administer an enzyme inhibitor. Add Bestatin (Amastatin) to your vehicle at a 1:10 molar ratio (Inhibitor:Peptide) or pre-treat the animal. Alternatively, use a continuous infusion via osmotic minipump.

Q: I am seeing no effect with IP injection, even at 10 mg/kg.

A: Systemic administration of unmodified

-LPH 61-64 is rarely successful for CNS targets.

Reason 1: The peptide is highly polar and crosses the Blood-Brain Barrier (BBB) very poorly.

Reason 2: Serum aminopeptidase activity is high.

Solution: Switch to Intracerebroventricular (ICV) administration or use a liposomal delivery system to facilitate BBB transport.

Category: Solubility & Formulation

Q: The peptide precipitates in PBS.

A: Tyr-Gly-Gly-Phe is generally soluble in water, but high concentrations (>10 mg/mL) or high salt can cause issues.

Fix: Dissolve the peptide in sterile distilled water first, then slowly add concentrated saline/buffer to reach isotonicity. If needed, a small amount of DMSO (<2%) can aid solubility, but be cautious of DMSO's effects on membrane permeability.

Part 4: Experimental Workflow Decision Tree

Use this logic flow to design your next experiment.